molecular formula C9H12ClNO3 B13205316 Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate

Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate

Cat. No.: B13205316
M. Wt: 217.65 g/mol
InChI Key: UAQMKKRNZDGHCW-UHFFFAOYSA-N
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Description

Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate is an organic compound with a complex structure that includes an oxazole ring, a methyl ester group, and a chlorinated alkyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Chlorinated Alkyl Side Chain: The chlorinated alkyl side chain can be introduced via a nucleophilic substitution reaction using a suitable chlorinated alkyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorinated alkyl side chain can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with common reagents including hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate involves its interaction with molecular targets through various pathways. The chlorinated alkyl side chain can participate in nucleophilic substitution reactions, while the oxazole ring can engage in aromatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-methylpropyl chloroformate
  • 2-Chloroethyl chloroformate
  • Isobutyl chloroformate

Comparison

Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct chemical properties compared to other similar compounds

Properties

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C9H12ClNO3/c1-5(2)7(10)8-11-6(4-14-8)9(12)13-3/h4-5,7H,1-3H3

InChI Key

UAQMKKRNZDGHCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC(=CO1)C(=O)OC)Cl

Origin of Product

United States

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